2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Description

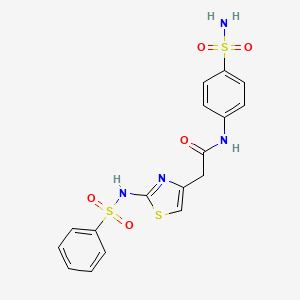

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a sulfonamide-based inhibitor designed using the "tail approach", a strategy widely employed in developing selective carbonic anhydrase inhibitors (CAIs) . Its structure comprises:

- Zinc-binding group (ZBG): A benzenesulfonamide moiety that coordinates with the catalytic zinc ion in the carbonic anhydrase (CA) active site.

- Linker: An acetamide group (–NH–CO–CH2–) that bridges the ZBG and the tail.

- Tail: A 1,3-thiazol-4-yl substituent appended to the benzenesulfonamide, which interacts with variable regions of the CA active site to confer isoform selectivity .

This compound is part of a broader class of CAIs targeting isoforms like hCA II (ubiquitous) and hCA VII (brain-associated). The acetamide linker’s conformational flexibility allows the tail to adapt to isoform-specific active site geometries, optimizing interactions with residues at the cavity border .

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S3/c18-28(23,24)14-8-6-12(7-9-14)19-16(22)10-13-11-27-17(20-13)21-29(25,26)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,19,22)(H,20,21)(H2,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDZAUWCHHEQQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides, known for their antimicrobial properties, have been modified to enhance their efficacy and broaden their therapeutic applications. This article explores the biological activity of this specific compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 298.34 g/mol. The structure features a thiazole ring, sulfonamide groups, and an acetamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C11H10N2O4S2 |

| Molecular Weight | 298.34 g/mol |

| IUPAC Name | 2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]acetamide |

| Appearance | Powder |

Antimicrobial Activity

Sulfonamide derivatives are primarily recognized for their antimicrobial properties. The compound has shown significant inhibitory effects against various bacterial strains. A study indicated that similar thiazole-containing sulfonamides exhibit potent antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 1.9 to 125 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .

The mechanism of action for sulfonamides typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition disrupts the production of folate necessary for nucleic acid synthesis, ultimately leading to bacterial cell death.

Cardiovascular Effects

Recent research has highlighted the cardiovascular implications of certain sulfonamide derivatives. For instance, a related compound demonstrated a decrease in perfusion pressure in rat models, suggesting potential applications in managing hypertension . The interaction with calcium channels was proposed as a mechanism through which these compounds exert their effects on blood pressure regulation.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Theoretical models using software like SwissADME have indicated that similar compounds may have optimal volume distribution but short half-lives due to their lipophilicity . Understanding these parameters is crucial for predicting the clinical efficacy and safety profiles of these compounds.

Study 1: Antibacterial Efficacy

In a comparative study of various benzenesulfonamide derivatives, the compound exhibited superior antibacterial activity against resistant strains of bacteria compared to traditional antibiotics. This study utilized both in vitro assays and in vivo models to assess efficacy .

Study 2: Cardiovascular Impact

A separate investigation focused on the cardiovascular effects of a structurally similar compound demonstrated significant reductions in coronary resistance and perfusion pressure. These findings suggest that modifications in the sulfonamide structure can lead to enhanced cardiovascular benefits .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Binding Interactions

The following table summarizes key structural analogs and their inhibition profiles:

Key Observations:

Compound 1 (benzydrylpiperazine tail) exhibits 4.8-fold selectivity for hCA VII over hCA II due to its long tail reaching isoform-specific residues (e.g., Val135 in hCA II vs. Ala135 in hCA VII) .

The thiazole ring may engage in π-π stacking or hydrogen bonding with residues like Gln92 (hCA VII), which differs from hCA II’s Leu204 .

Ethoxybenzothiazole and quinoline tails () lack activity data but highlight the diversity of substituents compatible with the acetamide linker.

Role of the Acetamide Linker

The acetamide group (–NH–CO–CH2–) is critical for:

- Flexibility : Allows the tail to adopt conformations that maximize isoform-specific interactions .

- Hydrogen bonding : The carbonyl oxygen forms hydrogen bonds with Thr199 (hCA II/VII), stabilizing inhibitor binding .

- Orientation : The C1–C2–N3–C4 dihedral angle determines tail positioning. For example:

Selectivity Mechanisms

Selectivity arises from interactions between the tail and variable residues at the active site periphery:

Research Implications

Design Optimization : The acetamide linker and long tails (e.g., piperazine, thiazole) are validated tools for isoform-selective CAIs .

Future Directions :

- Synthesize and test the target compound’s inhibition constants against hCA II/VII.

- Explore hybrid tails combining thiazole and piperazine motifs.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Utilize multi-step organic synthesis involving thiazole ring formation, sulfonamide coupling, and acetamide substitution. Key reagents include sulfonyl chlorides and thiazole precursors .

-

Step 2 : Optimize reaction parameters:

-

Solvents : Dichloromethane or ethanol for solubility and reactivity .

-

Catalysts : Acidic/basic catalysts (e.g., glacial acetic acid) to enhance coupling efficiency .

-

Temperature : Controlled reflux (70–100°C) to balance reaction rate and product stability .

-

Step 3 : Monitor purity via TLC/HPLC and isolate using column chromatography .

- Data Table : Synthetic Optimization Parameters

| Parameter | Optimal Range | Evidence Source |

|---|---|---|

| Solvent | Dichloromethane/Ethanol | |

| Reaction Temperature | 70–100°C (reflux) | |

| Catalysts | Acidic/basic conditions |

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and bond connectivity. Deuterated DMSO or CDCl₃ are ideal solvents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Elemental Analysis : Confirm empirical formula (e.g., C, H, N, S content) .

- Critical Note : Ensure sample dryness to avoid solvent interference in spectral analysis .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ quantification .

- Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell passage number) .

- Impurity Analysis : Use HPLC-MS to detect trace byproducts affecting bioactivity .

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .

Q. What strategies elucidate the compound’s mechanism of action at the molecular level?

- Methodology :

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR, tubulin) .

- Surface Plasmon Resonance (SPR) : Quantify real-time interactions between the compound and purified protein targets .

- Gene Expression Profiling : RNA-seq to identify differentially expressed genes post-treatment .

- Example : Docking studies revealed strong hydrogen bonding between the sulfamoyl group and ATP-binding pockets in kinases .

Q. How can computational methods predict pharmacokinetic properties (e.g., bioavailability, toxicity)?

- Methodology :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration .

- CYP450 Inhibition : Assess drug-drug interaction risks .

- Molecular Dynamics (MD) Simulations : Simulate compound behavior in lipid bilayers to predict membrane permeability .

- Data Table : Predicted ADMET Properties

| Property | Prediction | Evidence Source |

|---|---|---|

| LogP | 2.8–3.5 (moderate) | |

| CYP3A4 Inhibition | Low | |

| Bioavailability | 55–65% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.